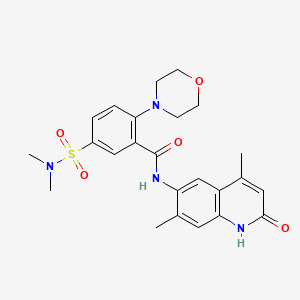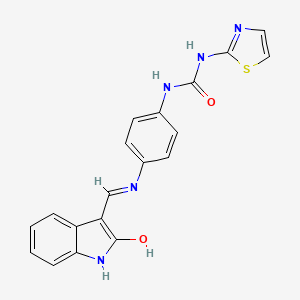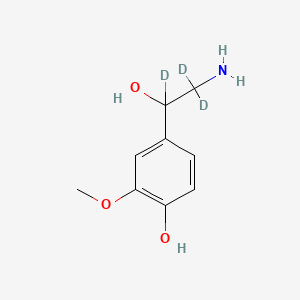
Neu5Gc|A(2-6) N-Glycan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neu5Gc|A(2-6) N-Glycan is a compound that includes N-Glycolylneuraminic Acid (Neu5Gc), a type of sialic acid. Sialic acids are a family of derivatives of neuraminic acid, nine-carbon acidic amino monosaccharides containing a carboxyl moiety at the C1 position . Neu5Gc is a non-human glycan recognized as a harmful substance that can cause vascular disease and cancer . Humans are unable to synthesize Neu5Gc due to a genetic defect that converts N-Acetylneuraminic Acid (Neu5Ac) to Neu5Gc . Neu5Gc is often observed in human biological samples due to dietary incorporation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neu5Gc and its glycosides involves various chemical and enzymatic methods. One-pot multienzyme (OPME) sialylation systems have proven to be a powerful strategy for synthesizing compounds containing Neu5Gc and its derivatives . The vinyl group is converted to γ-hydroxy-α-keto acid by a 1,3-dipolar cycloaddition reaction with N-tert-butyl nitrone, followed by a base-catalyzed β elimination and hydrolysis to produce Neu5Gc in 22% overall yield . Benzyl-protected thiomethyl Neu5Gc-glycoside donors have also been developed for the synthesis of Neu5Gc-containing trisaccharides with yields of 55–63% .
Industrial Production Methods: Industrial production methods for Neu5Gc involve high-performance anion exchange chromatography coupled to mass spectrometry for the characterization of native N-linked glycans . This method supports reliable and reproducible annotation by mass spectrometry, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Neu5Gc undergoes various chemical reactions, including oxidation, reduction, and substitution . The vinyl group conversion to γ-hydroxy-α-keto acid is an example of a 1,3-dipolar cycloaddition reaction .
Common Reagents and Conditions: Common reagents used in these reactions include N-tert-butyl nitrone and base catalysts . The conditions for these reactions often involve specific temperature and pH settings to ensure optimal yields .
Major Products: The major products formed from these reactions include Neu5Gc-containing trisaccharides and other glycosides . These products are essential for further applications in scientific research and industry .
科学的研究の応用
Neu5Gc has a wide range of scientific research applications. It is used in studies requiring sialic acid-related measurements, such as disease diagnosis or prediction of immunogenicity in biopharmaceuticals . Neu5Gc is also used in exploring the biological roles of sialic acids and their derivatives . In medicine, Neu5Gc is recognized as a pathogenic factor derived from red meat, contributing to chronic inflammation and diseases such as heart disease and cancer . The Neu5Gc/Neu5Ac N-Glycan array allows researchers to explore interactions between N-sialoglycans and various biological samples .
作用機序
Neu5Gc exerts its effects through its incorporation into human cells from dietary sources. It interacts with anti-Neu5Gc antibodies, leading to antibody-dependent binding, complement deposition, endothelial activation, selectin expression, increased cytokine expression, and monocyte binding . The only known pathway for the synthesis of Neu5Gc is the conversion of CMP-Neu5Ac to CMP-Neu5Gc, catalyzed by the cytidine monophospho-N-acetylneuraminic acid hydroxylase (Cmah) . This reaction takes place in the cytosol and converts CMP-Neu5Ac into CMP-Neu5Gc .
類似化合物との比較
Neu5Gc is often compared with N-Acetylneuraminic Acid (Neu5Ac), its precursor . Unlike Neu5Gc, Neu5Ac is synthesized by human cells and does not elicit an immune response . Other similar compounds include 2-keto-3-deoxynonulosonic acid (Kdn) and various Neu5Gc derivatives found in non-human vertebrates . Neu5Gc is unique due to its immunogenicity and its role as a xeno-autoantigen in humans .
Similar Compounds
- N-Acetylneuraminic Acid (Neu5Ac)
- 2-keto-3-deoxynonulosonic acid (Kdn)
- Various Neu5Gc derivatives
Neu5Gc’s uniqueness lies in its immunogenicity and its role as a xeno-autoantigen in humans .
特性
分子式 |
C84H138N6O64 |
|---|---|
分子量 |
2256.0 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C84H138N6O64/c1-21(102)85-25(7-91)46(113)64(30(110)10-94)146-73-43(86-22(2)103)54(121)67(35(15-99)140-73)149-78-63(130)70(150-80-72(60(127)50(117)32(12-96)139-80)152-75-45(88-24(4)105)56(123)66(34(14-98)142-75)148-77-62(129)58(125)52(119)38(145-77)20-137-84(82(133)134)6-27(107)42(90-40(112)17-101)69(154-84)48(115)29(109)9-93)53(120)36(143-78)18-135-79-71(59(126)49(116)31(11-95)138-79)151-74-44(87-23(3)104)55(122)65(33(13-97)141-74)147-76-61(128)57(124)51(118)37(144-76)19-136-83(81(131)132)5-26(106)41(89-39(111)16-100)68(153-83)47(114)28(108)8-92/h7,25-38,41-80,92-101,106-110,113-130H,5-6,8-20H2,1-4H3,(H,85,102)(H,86,103)(H,87,104)(H,88,105)(H,89,111)(H,90,112)(H,131,132)(H,133,134)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1 |
InChIキー |
AXOWEDZSSIBSPH-QDOXNLOQSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO[C@@]8(C[C@@H]([C@H]([C@@H](O8)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)COC8(CC(C(C(O8)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)


![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)


![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)



![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
